2-Methyl-3-phenylbenzimidazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylbenzimidazole-5-carbonitrile is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The structure of this compound consists of a benzimidazole core with a methyl group at the 2-position, a phenyl group at the 3-position, and a carbonitrile group at the 5-position.
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-phenylbenzimidazole-5-carbonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-3-phenylbenzimidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylbenzimidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenylbenzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The presence of the carbonitrile group enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-phenylbenzimidazole-5-carbonitrile can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Lacks the methyl and carbonitrile groups, resulting in different pharmacological properties.
5,6-Dimethylbenzimidazole: Contains additional methyl groups, which may alter its biological activity and stability.
2-Methylbenzimidazole: Similar structure but without the phenyl and carbonitrile groups, leading to different chemical reactivity and applications.
The unique combination of the methyl, phenyl, and carbonitrile groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H11N3 |
---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2-methyl-3-phenylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-17-14-8-7-12(10-16)9-15(14)18(11)13-5-3-2-4-6-13/h2-9H,1H3 |
InChI-Schlüssel |
VKELVDHHPSMMEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.